Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of certain organic halides with other compounds . For instance, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of similar compounds, such as thiazoles, is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the reaction with organic halides . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical and Chemical Properties Analysis
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antitumor and Antifilarial Properties
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, has been evaluated for its ability to inhibit leukemia L1210 cell proliferation. It showed significant activity with an IC50 of 3.2 microM. Its primary mechanism of cytotoxic activity is mitotic blocking. Additionally, this compound demonstrated significant in vivo antifilarial activity against Acanthocheilonema viteae in experimentally infected jirds (Kumar et al., 1993).
Antimicrobial Activities
Compounds derived from the 2-ethoxy carbonyl methylene thiazol-4-one have shown antimicrobial activities against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Antioxidant and Antimicrobial Properties
Thiosemicarbazide derivatives of a key compound, synthesized by reacting hydrazine hydrate with ethyl-2-(4-amino-5-oxo-3-(thiophene-2-ylmethyl)-4,5-dihydro-1,2,4-tiazole-1yl)acetate, have shown high antioxidant activity with 69.0-88.2% DPPH scavenging and 503-1257 μM TEAC values. These derivatives also exhibited antibacterial activity against Staphylococcus aureus, Bacillus cereus, and Mycobacterium smegmatis (Ünver et al., 2014).
Anti-inflammatory, Analgesic, and Antioxidant Activities
Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates have demonstrated significant anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin. Additionally, these compounds showed better antioxidant activity, comparable to ascorbic acid (Attimarad et al., 2017).
Antifungal and Antibacterial Activities
Novel lignan derivatives, including 2-(Aryl(thiophen-2-yl)methyl)succinic acids, have exhibited promising antifungal and antibacterial activity against various microorganisms tested. Some compounds also showed remarkable DPPH radical scavenging abilities (Raghavendra et al., 2017).
Future Directions
The future directions for research on similar compounds involve finding new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mechanism of Action
Target of Action
Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that interacts with various biological targets. Compounds with similar thiazole and indole structures have been found to interact with a wide range of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest a complex interaction with biological targets that leads to these effects.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole compounds suggest that they may be influenced by the solvent environment .
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-18-12(17)15-11-14-8(7-20-11)5-10(16)13-6-9-3-2-4-19-9/h2-4,7H,5-6H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPFSAUOROSYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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